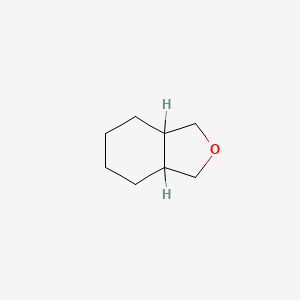

Octahydroisobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQBCKVFVUCIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2COCC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Polyoxygenated Fused Bicyclic Systems in Chemical Research

Polycyclic compounds, which feature multiple closed rings of atoms, are ubiquitous in nature. wikipedia.org Fused bicyclic systems that are rich in oxygen atoms, known as polyoxygenated fused bicyclic systems, are central motifs in many biologically important molecules. researchgate.netnih.gov These structural units are common in natural products isolated from both marine and terrestrial organisms, and they exhibit a wide range of biological activities. researchgate.netnih.gov The presence of multiple oxygen atoms often imparts specific solubility and binding properties, making these compounds promising candidates for drug discovery. nih.gov

Historical Context of Octahydroisobenzofuran in Natural Product Synthesis

The history of natural products chemistry began with the isolation and study of compounds from traditional medicines. hebmu.edu.cnnih.gov Natural products have long been a primary source of inspiration for new medicines and have played a fundamental role in drug discovery. mdpi.com Structurally complex molecules from nature have consistently presented formidable challenges, spurring the development of new synthetic strategies. rsc.orgengineering.org.cn

Within this context, the octahydroisobenzofuran scaffold has emerged as a key structural subunit or a strategic template for the synthesis of various natural products. A notable example is its use as a simplified, yet functionally relevant, analog for the 2,11-cembranoid family of natural products. nih.gov These complex diterpenoids, isolated from marine organisms, possess a polyoxygenated 2,11-cyclised core and exhibit a range of biological activities. nih.gov The total synthesis of cembranoids is a multi-step endeavor, with the construction of the nine-membered cyclic ether ring being a significant hurdle. nih.gov Researchers have utilized the more accessible this compound core as a starting point to develop libraries of structurally simplified analogs that retain the biological activities of the parent natural products while having more desirable "lead-like" properties. nih.gov This scaffold-based approach allows for the systematic exploration of the chemical space around a natural product pharmacophore. researchgate.netrsc.org

Methodological Advancements in Constructing the Octahydroisobenzofuran Skeleton

Classical and Contemporary Approaches to the Bicyclic Core

The construction of the this compound skeleton has been achieved through a variety of synthetic strategies. Among the most powerful and widely utilized are Diels-Alder reactions and Ring-Closing Metathesis (RCM). These methods provide efficient access to the core bicyclic structure, often with a high degree of stereocontrol.

Diels-Alder Reactions for Furan and Isobenzofuran (B1246724) Annulation

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone in the synthesis of six-membered rings and has been extensively applied to the formation of the this compound framework. masterorganicchemistry.comlibretexts.org This reaction involves the combination of a conjugated diene, such as a furan or isobenzofuran, with a dienophile to construct the bicyclic adduct. masterorganicchemistry.comyoutube.com The reactivity of the furan ring, while considered somewhat low due to its aromatic character, can be enhanced through various strategies, making it a versatile diene in these cycloadditions. rsc.orgrsc.org

Intramolecular Diels-Alder Reactions in Isobenzofuran Core Formation

The intramolecular Diels-Alder (IMDA) reaction of isobenzofurans represents a highly efficient strategy for the construction of complex polycyclic systems containing the this compound moiety. acs.orgacs.org In this approach, the diene (isobenzofuran) and the dienophile are tethered within the same molecule, facilitating the cycloaddition. youtube.com This strategy has proven valuable in the total synthesis of natural products, such as in the convergent synthesis of resistomycin. acs.orglookchem.comscholaris.ca The generation of the transient isobenzofuran species in situ, which then undergoes a spontaneous intramolecular cycloaddition, is a common tactic. For instance, isobenzofurans can be generated from phthalan (B41614) derivatives through oxidation. rsc.org

A notable feature of the IMDA reaction of isobenzofurans is its potential for high stereoselectivity, often yielding the endo cycloadduct exclusively. rsc.org However, the reversibility of the cycloaddition under certain conditions can lead to an equilibrium mixture of stereoisomers. rsc.org

Intermolecular Diels-Alder Reactions with Diverse Dienes

Intermolecular Diels-Alder reactions offer a versatile approach to the this compound core by reacting a separate diene and dienophile. nih.gov Furans and isobenzofurans are commonly employed as the diene component. researchgate.netrsc.org While furan itself can be a sluggish diene, its reactivity can be modulated by substituents. rsc.orgrsc.org For instance, the presence of electron-donating groups on the furan ring can increase its reactivity. youtube.com

The scope of dienophiles used in these reactions is broad and includes maleic anhydride (B1165640) and its derivatives, as well as various activated alkenes. youtube.comnih.gov The choice of both the diene and dienophile influences the reaction conditions and the stereochemical outcome of the resulting this compound adduct.

Regioselectivity and Stereocontrol in Diels-Alder Annulations

Controlling regioselectivity and stereoselectivity is a critical aspect of Diels-Alder reactions in the synthesis of substituted octahydroisobenzofurans. chadsprep.com When unsymmetrical dienes and dienophiles are used, the formation of more than one regioisomer is possible. masterorganicchemistry.com The regiochemical outcome is often governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comnih.gov Generally, the reaction proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder reaction typically favors the formation of the endo product due to secondary orbital overlap in the transition state. libretexts.org However, the exo product can be favored under certain conditions, particularly in intramolecular reactions where conformational constraints may prevent the formation of the endo product. youtube.com The use of chiral catalysts can enable highly regio-, enantio-, and even exo-selective Diels-Alder reactions. chemrxiv.org

Table 1: Factors Influencing Regio- and Stereoselectivity in Diels-Alder Reactions

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity (Endo/Exo) |

| Electronic Effects | Governed by matching the HOMO of the diene with the LUMO of the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction and control regiochemistry. youtube.commasterorganicchemistry.com | Secondary orbital interactions between the substituents on the dienophile and the diene favor the endo product. libretexts.org |

| Steric Effects | Can influence the approach of the dienophile to the diene, potentially favoring one regioisomer over another. | Large substituents may favor the formation of the sterically less hindered exo product. |

| Catalysts | Lewis acids can enhance the electrophilicity of the dienophile, increasing reaction rates and influencing both regioselectivity and stereoselectivity. libretexts.org Chiral catalysts can induce high enantioselectivity. chemrxiv.org | Lewis acids can enhance the preference for the endo product. libretexts.org |

| Intramolecular Constraints | The length and nature of the tether connecting the diene and dienophile can dictate the regiochemical outcome. | Conformational restrictions in the transition state can favor the formation of the exo product. youtube.com |

[4+3] Annulation Strategies for this compound Moiety Construction

While the [4+2] Diels-Alder reaction is the most common cycloaddition for constructing six-membered rings, [4+3] annulation strategies have emerged as a powerful method for the synthesis of seven-membered rings. nih.gov In the context of isobenzofuran chemistry, these reactions can be adapted to construct fused ring systems that may serve as precursors or analogs to the this compound core. For instance, benzofuran-derived azadienes have been utilized in formal [4+3] cycloadditions to build benzofuran-fused 1,4-diazepinones. rsc.org Palladium-catalyzed asymmetric [4+3] cyclizations of benzofuran-derived azadienes have also been developed to furnish chiral benzofuro[3,2-b]azepine frameworks. researchgate.net These strategies expand the synthetic toolkit for accessing diverse heterocyclic structures related to the this compound system. nih.govrsc.orgrsc.org

Ring-Closing Metathesis (RCM) in this compound Synthesis

Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the formation of cyclic compounds, including the this compound skeleton. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular coupling of two terminal alkene functionalities to form a new double bond within a ring, releasing ethylene (B1197577) as a byproduct. wikipedia.orgthieme-connect.de

The application of RCM to the synthesis of this compound derivatives typically starts with a diene precursor containing an ether linkage that will ultimately form the oxygen-containing ring. The strategic placement of the two alkene groups allows for the formation of the desired bicyclic structure. thieme-connect.de RCM is particularly advantageous due to its high functional group tolerance and its ability to form rings of various sizes, including the five- and six-membered rings that constitute the this compound core. wikipedia.orgdrughunter.com Furthermore, advancements in catalyst design have enabled the synthesis of complex nitrogen-containing heterocycles through RCM, showcasing the broad applicability of this methodology. nih.gov

Lactonization Methodologies for Fused Ring Systems

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a cornerstone in the synthesis of the this compound skeleton, which is structurally a fused γ-lactone. Various methods have been developed to effect this transformation, particularly for the creation of fused bicyclic systems.

One effective strategy involves the oxidative lactonization of diols. For instance, a green and economically viable route to phthalide, a benzofuranone derivative, utilizes tungstic acid and aqueous hydrogen peroxide to oxidize 1,2-benzenedimethanol. rsc.org This method offers high purity and good yields under solvent-free conditions, with water as the only byproduct. rsc.org While this example leads to an aromatic system, the underlying principle of diol oxidation to a lactone is applicable to the synthesis of saturated this compound systems from corresponding cyclohexane-1,2-dimethanol precursors. Another approach has demonstrated the efficient synthesis of medium-sized lactones through the oxidative lactonization of 1,6- and 1,7-diols, directly yielding seven- and eight-membered lactones in good yields. elsevierpure.com

Palladium-catalyzed reactions have also emerged as powerful tools for lactone formation. A notable method involves a palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization sequence. This approach transforms a linear carboxylic acid bearing a tethered olefin into a bicyclo[3.2.1] lactone scaffold, streamlining access to these bridged systems. nih.gov

Furthermore, tungsten-mediated intramolecular cycloalkenation of tungsten-η¹-alkynols tethered with a dimethylacetal, ketone, or trimethoxymethane (B44869) group provides a pathway to unsaturated bicyclic lactones. acs.org Treatment with BF₃·Et₂O induces intramolecular cycloalkenation, and subsequent air oxidation of the resulting bicyclic tungsten-oxacarbenium salts furnishes δ- and ε-lactones fused with five-, six-, and seven-membered carbocyclic rings. acs.org

A novel palladium-catalyzed aminocarbonylative lactonization of amino propargylic alcohols has been developed for the rapid synthesis of various bicyclic lactones, including dihydropyrrole-fused furanones. rsc.org

| Method | Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

| Oxidative Lactonization | 1,2-Benzenedimethanol | Tungstic acid, H₂O₂ | Phthalide | Green, solvent-free, high purity | rsc.org |

| Oxidative Lactonization | 1,n-Diols | Not specified | Medium-sized lactones | Direct synthesis of 7- and 8-membered rings | elsevierpure.com |

| Tandem Olefination/Lactonization | Linear carboxylic acid with tethered olefin | Pd(II) catalyst | Bicyclo[3.2.1] lactone | Tandem C-H olefination and lactonization | nih.gov |

| Tungsten-Mediated Cycloalkenation | Tungsten-η¹-alkynols | BF₃·Et₂O, Air | Unsaturated bicyclic lactones | Formation of fused δ- and ε-lactones | acs.org |

| Aminocarbonylative Lactonization | Amino propargylic alcohols | Palladium catalyst | Dihydropyrrole-fused furanones | Rapid access to diverse bicyclic lactones | rsc.org |

SmI₂-Mediated Cyclizations for this compound Core Formation

Samarium(II) iodide (SmI₂) has proven to be a versatile and powerful reagent in organic synthesis, particularly for mediating radical cyclizations to form carbon-carbon and carbon-heteroatom bonds. Its application in the formation of cyclic ethers, including the tetrahydropyran (B127337) (THP) ring system found in the this compound core, is well-established. nih.gov

SmI₂-mediated reductive cyclizations of carbonyl compounds are a valuable method for generating molecular complexity in a stereocontrolled manner. nih.gov While acyclic esters were traditionally considered unreactive towards SmI₂, recent studies have shown that they can undergo reductive radical cyclization. nih.govacs.org For instance, methyl esters within δ-lactones can be reduced by SmI₂ to form acyclic ester ketyl radicals, which then undergo intramolecular addition to a pendant alkene. nih.gov This process, which can be viewed as a diastereoselective radical 1,4-ester migration, leads to stereodefined alkene hydrocarboxylation products. nih.govacs.org The use of H₂O and HMPA as additives is often crucial for the success of these reactions, and performing them at low temperatures can enhance selectivity. nih.govacs.org

The stereochemical outcome of SmI₂-mediated cyclizations can be effectively controlled. For example, the use of a silicon stereocontrol element in cyclobutanol (B46151) and cyclopentanol-forming cyclizations results in excellent diastereocontrol. manchester.ac.uk This principle can be extended to the synthesis of the this compound system, where a strategically placed silyl (B83357) group on the starting material could direct the stereochemistry of the newly formed stereocenters.

In the context of polycyclic ether synthesis, SmI₂-induced cyclization of a key aldehyde precursor, prepared from an optically active triflate, has been a successful strategy. illinois.edu This highlights the potential for SmI₂ to be employed in the key ring-closing step to form the this compound core from a suitably functionalized acyclic precursor.

Stereoselective Synthesis of this compound Scaffolds

The biological activity of this compound derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Approaches to Chiral this compound Derivatives

The catalytic asymmetric synthesis of this compound derivatives allows for the direct formation of enantiomerically enriched products. A practical and sustainable process for the synthesis of highly substituted tetrahydro-isobenzofuran-1,5-diones has been achieved through an asymmetric cascade Michael-aldol reaction of 4-hydroxy-3-alkyl-5H-furan-2-ones with alkyl vinyl ketones, catalyzed by L-proline or a quinine-derived catalyst. nih.gov This method provides access to privileged bicyclic lactones through kinetic resolution. nih.gov

Methodologies developed for related heterocyclic systems are also highly relevant. For instance, an asymmetric 'clip-cycle' reaction has been developed for the synthesis of spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk This involves an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk Similarly, the intramolecular, nucleophile-catalyzed, aldol (B89426) lactonization (NCAL) process has been used for the asymmetric synthesis of bicyclic β-lactones with high enantioselectivity (91-98% ee). nih.gov

Furthermore, a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran (B95107) derivatives with excellent enantioselectivities (up to 97% ee). chemistryviews.org These approaches demonstrate the potential for catalytic asymmetric methods to be adapted for the enantioselective synthesis of a wide range of chiral this compound derivatives.

| Method | Catalyst/Reagent | Product Type | Enantioselectivity | Reference |

| Asymmetric Cascade Michael-Aldol | L-proline or 9-amino-9-deoxyepiquinine/TCA | Tetrahydro-isobenzofuran-1,5-diones | Not specified | nih.gov |

| Asymmetric 'Clip-Cycle' Reaction | Chiral Phosphoric Acid | Spirocyclic Tetrahydropyrans | Up to 99% ee | whiterose.ac.uk |

| Nucleophile-Catalyzed Aldol Lactonization (NCAL) | Modified Mukaiyama reagents | Bicyclic β-lactones | 91-98% ee | nih.gov |

| Asymmetric Henry Reaction/Iodocyclization | Cu-catalyst | 2,5-Polysubstituted Tetrahydrofurans | Up to 97% ee | chemistryviews.org |

Diastereoselective Control in this compound Ring Construction

Achieving control over the relative stereochemistry of multiple stereocenters during the formation of the this compound ring is a significant synthetic challenge. SmI₂-mediated radical cyclizations have been shown to proceed with high diastereoselectivity. nih.govacs.org For example, the reductive radical cyclization of acyclic esters in α-carbomethoxy δ-lactones results in a diastereoselective radical 1,4-ester migration, yielding stereodefined products. nih.govacs.org The diastereomeric ratio can be influenced by the reaction conditions, such as temperature and the use of additives like HMPA or its less toxic alternative, TPPA. nih.govacs.org

The use of stereocontrol elements is another powerful strategy. A silicon group bonded directly to the carbon backbone in substrates for SmI₂-mediated cyclizations can effectively direct the stereochemical course of the reaction, leading to high to complete diastereocontrol in the formation of two or three new stereocenters. manchester.ac.uk

Halocycloetherification of trisubstituted lactam-bearing tertiary alkenols has been shown to produce bicyclic tetrahydropyrans with good yields, regioselectivities, and diastereoselectivities. cwu.edu Similarly, the reaction of the carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes leads to hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov In this case, the initial aldol-type addition is non-diastereoselective but reversible, and the final diastereomeric outcome is controlled by the relative rates of the subsequent irreversible cyclization. nih.gov

Influence of Starting Material Configuration on Reaction Regioselectivity

The inherent stereochemistry of the starting material can profoundly influence the regioselectivity of the ring-forming reaction, a concept central to stereospecific reactions where the product's stereochemistry is dictated by that of the reactant. masterorganicchemistry.com In the context of this compound synthesis, the configuration of substituents on the acyclic precursor can direct the cyclization to form one regioisomer over another.

For example, in halolactonization reactions, the endo or exo regioselectivity of the cyclization is primarily determined by the electronic stabilization of the alkene substituents, making it inherently substrate-dependent. researchgate.net However, it has been shown that the regioselectivity of bromolactonization can be switched by controlling the reaction conditions. researchgate.net In HFIP solvent, the endo product is favored under kinetic control (lower temperature), while the exo product is favored under thermodynamic control (room temperature or with the addition of a Brønsted acid). researchgate.net This demonstrates that while the starting material's structure plays a key role, external factors can also be manipulated to control the regiochemical outcome.

The regioselectivity of a reaction is highly dependent on the reaction mechanism and the structure of the substrate. masterorganicchemistry.com For instance, in the synthesis of benzopyranopyridine derivatives, an unexpected cyclization was observed where the reaction pathway involved ketal deprotection followed by cyclization and dehydration, with the regioselectivity being directed by the nature of the starting material. beilstein-journals.org

Functionalization and Derivatization Strategies

Once the core this compound scaffold is constructed, further functionalization and derivatization are often necessary to access target molecules with specific properties. The inherent functionality of the synthetic intermediates provides handles for subsequent transformations.

For example, the synthesis of functionalized 1-naphthols via a Ru(II)-catalyzed annulation of vinyl sulfoxonium ylides with arynes demonstrates the potential for derivatization. acs.org The resulting phenolic -OH group can be further modified through reactions such as allylation and Suzuki-Miyaura cross-coupling. acs.org This highlights how a functional group introduced during the synthesis of a related heterocyclic system can be a versatile point for diversification.

The one-pot oxidative coupling of hydroquinones with olefins to produce dihydrobenzofurans in the presence of a Lewis acid and an oxidant is another example of a method that allows for the incorporation of diverse functional groups. nih.gov The ability to use substituted hydroquinones and various olefins allows for the synthesis of a range of functionalized dihydrobenzofuran derivatives. nih.gov

The development of methods for the late-stage functionalization of complex molecules is of significant interest. A mild protocol for the annulation of structurally complex vinyl sulfoxonium ylides incorporating natural-product-derived alcohols highlights the potential for derivatizing complex scaffolds. acs.org Similarly, the synthesis of various bicyclic lactones via palladium-catalyzed aminocarbonylative lactonizations provides access to novel structures that can be further explored for their biological and medicinal properties. rsc.org

Strategies for Introducing Diverse Functionalities onto the this compound Skeleton

The introduction of diverse functional groups onto the this compound skeleton is crucial for modulating its physicochemical properties and for enabling further chemical transformations. While direct C-H functionalization on the saturated carbocyclic ring of this compound is challenging, functionalization can be strategically incorporated during the synthesis of the bicyclic system or by leveraging the reactivity of existing functional groups.

Common strategies often involve the use of starting materials that already possess the desired functionalities, which are then carried through the cyclization to form the this compound ring. For instance, Diels-Alder reactions between substituted furans and dienophiles can provide a direct route to functionalized hexahydroisobenzofurans, which can then be reduced to the fully saturated octahydro level.

Alternatively, the inherent reactivity of the ether oxygen can be utilized. Lewis acid-mediated ring-opening reactions can introduce functionalities at the carbon atoms adjacent to the oxygen. Furthermore, the presence of a carbonyl group, as in this compound-6-one, provides a key handle for a wide array of functionalization reactions. Standard ketone chemistry, such as alpha-halogenation, aldol condensations, and Grignard reactions, can be employed to introduce substituents at the C5 and C7 positions. These newly introduced functional groups can then serve as points for further diversification of the molecular scaffold.

Annulation Reactions for Expanded Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for building molecular complexity. This compound-6-one is a particularly useful substrate for such transformations, enabling the synthesis of novel heterocyclic systems.

Fischer Indole (B1671886) Synthesis with this compound-6-one

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com When cis-octahydroisobenzofuran-6-one is subjected to the Fischer indole synthesis, a highly regioselective angular annulation occurs. znaturforsch.com This reaction exclusively yields a furo[3,4-c]carbazole derivative. znaturforsch.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization and aromatization to afford the final indole-containing product. nih.govwikipedia.orgorganic-chemistry.org

Table 1: Fischer Indole Synthesis with cis-Octahydroisobenzofuran-6-one

| Reactant | Product | Annulation Type |

| cis-Octahydroisobenzofuran-6-one and Phenylhydrazine | Furo[3,4-c]carbazole derivative | Angular |

Data sourced from Zeitschrift für Naturforschung B. znaturforsch.com

Friedländer Quinoline (B57606) Synthesis with this compound-6-one

The Friedländer synthesis provides a route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netwikipedia.orgorganic-chemistry.org In contrast to the high regioselectivity observed in the Fischer indole synthesis, the Friedländer quinoline synthesis with cis-octahydroisobenzofuran-6-one results in a mixture of both angular and linear annulation products. znaturforsch.com The reaction with 2-aminobenzaldehyde (B1207257) yields a combination of a furo[3,4-a]acridine (angular) and a furo[3,4-b]acridine (linear) derivative. znaturforsch.com

Table 2: Friedländer Quinoline Synthesis with cis-Octahydroisobenzofuran-6-one

| Reactant | Products | Annulation Types |

| cis-Octahydroisobenzofuran-6-one and 2-Aminobenzaldehyde | Furo[3,4-a]acridine derivative and Furo[3,4-b]acridine derivative | Angular and Linear |

Data sourced from Zeitschrift für Naturforschung B. znaturforsch.com

Regioselectivity in Annulation Products

The regioselectivity of annulation reactions with unsymmetrical ketones like this compound-6-one is a critical aspect determining the final product structure. In the case of the Fischer indole synthesis with the cis-diastereomer of this compound-6-one, the reaction proceeds with high regioselectivity to form the angularly fused product exclusively. znaturforsch.com This selectivity is likely governed by the steric and electronic effects imposed by the bicyclic ring system on the transition state of the key researchgate.netresearchgate.net-sigmatropic rearrangement step.

Conversely, the Friedländer synthesis exhibits a lack of complete regioselectivity, affording a mixture of angular and linear products. znaturforsch.com This suggests that the energy difference between the two possible cyclization pathways (leading to either the angular or linear product) is small under the reaction conditions. The relative configuration of the starting this compound can also influence the regiochemical outcome. For instance, in related systems, the trans-isomer has been shown to favor the formation of linear annulation products. znaturforsch.com The precise control of regioselectivity in these annulation reactions remains an area of active investigation, with factors such as catalyst choice, reaction temperature, and substrate stereochemistry playing crucial roles. znaturforsch.com

Synthesis of Polyoxygenated this compound Analogs

The synthesis of polyoxygenated this compound analogs, which contain multiple hydroxyl or other oxygen-containing functional groups, is of interest for creating compounds with potential biological activity. The introduction of multiple oxygen functionalities can be achieved through several synthetic strategies. One approach involves starting with highly oxygenated precursors, such as carbohydrates or other polyol-derived synthons. These starting materials can be elaborated and cyclized to form the desired polyoxygenated this compound core.

Another strategy relies on the oxidation of a pre-formed this compound skeleton. Dihydroxylation of unsaturated precursors to this compound, for example, can install two new hydroxyl groups. The choice of oxidizing agent and the reaction conditions can influence the stereochemical outcome of this process. Furthermore, the functional groups introduced via methods described in section 2.3.1 can be converted into oxygen-containing moieties. For example, a ketone can be reduced to a hydroxyl group, or an alkene can be subjected to ozonolysis or epoxidation followed by ring-opening. While specific literature on the synthesis of polyoxygenated this compound analogs is not extensive, the principles of modern synthetic organic chemistry provide a robust toolkit for their construction.

Investigation of Reaction Pathways and Mechanisms

Understanding the mechanisms of reactions involving the this compound system is crucial for controlling reaction outcomes and designing efficient synthetic strategies. Key transformations include ring-closing metathesis, radical cyclizations, and stereoselective modifications.

Ring-Closing Metathesis (RCM) is a powerful reaction for forming unsaturated rings and has been applied to precursors containing the this compound moiety. wikipedia.orgicr.ac.uk The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically based on ruthenium or molybdenum. medwinpublishers.com

The generally accepted Chauvin mechanism proceeds through a metal-alkylidene active species that reacts with one of the terminal alkenes of the precursor to form a metallacyclobutane intermediate. medwinpublishers.comorganic-chemistry.org This intermediate can then undergo a retro-[2+2] cycloaddition to release the metal-alkylidene and form a new double bond. When this occurs intramolecularly with a second alkene on the same molecule, a cyclic alkene is formed, and a small, volatile alkene like ethylene is released, driving the reaction to completion. wikipedia.org The E/Z selectivity of the resulting cycloalkene is often dependent on the ring strain of the product. organic-chemistry.org

In the context of this compound systems, RCM has been used to install a third ring onto the core structure. For instance, in the synthesis of compound libraries inspired by the 2,11-cembranoid family of natural products, RCM was a key method for creating a nine-membered ring fused to the this compound scaffold. icr.ac.uk The efficiency and functional group tolerance of modern Grubbs catalysts make them suitable for these complex transformations on polyfunctional molecules. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of Ring-Closing Metathesis (RCM)

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Olefin Metathesis. wikipedia.org |

| Key Intermediate | Metallacyclobutane. wikipedia.orgorganic-chemistry.org |

| Common Catalysts | Grubbs' Catalysts (Ruthenium-based), Schrock Catalysts (Molybdenum-based). medwinpublishers.com |

| Driving Force | Formation of a stable cyclic alkene and release of volatile ethylene. wikipedia.org |

| Application | Synthesis of 5- to 30-membered unsaturated rings. medwinpublishers.comorganic-chemistry.org |

Samarium(II) iodide (SmI2) is a potent single-electron transfer reagent widely used for promoting carbon-carbon bond formation, particularly in the construction of cyclic systems. nih.govpageplace.de Its application in synthesizing complex molecules containing the this compound core, such as the cladiellin diterpenes, highlights its utility. acs.org

The mechanism of SmI2-mediated reactions typically begins with the reduction of a carbonyl group or an organohalide. pageplace.deprinceton.edu In carbonyl-alkene cyclizations, SmI2 transfers an electron to the carbonyl group, generating a ketyl radical anion. princeton.edunih.gov This highly reactive intermediate can then add to a tethered alkene, forming a new carbon-carbon bond and a new radical species, which is subsequently reduced by a second equivalent of SmI2 to an organosamarium species. nih.gov Protonation during workup yields the final cyclic alcohol product. princeton.edu

In the synthesis of the cladiellin skeleton, a SmI2-mediated Barbier-type reaction was employed to construct the nine-membered oxacyclononane ring fused to the this compound moiety. acs.org The precursor, an alkyl iodide, was treated with SmI2 to initiate the cyclization, which proceeded in excellent yield. acs.org The high chemoselectivity of SmI2 is a significant advantage, allowing for complex cyclizations on substrates with multiple functional groups. nih.gov The presence of additives like HMPA or proton donors such as t-BuOH can significantly influence the reactivity and outcome of these cyclizations. pageplace.deprinceton.edu

Achieving stereocontrol is a central challenge in the synthesis of complex molecules. For this compound systems, stereoselective transformations are essential for accessing specific isomers of natural products and their analogues. leeds.ac.uk

One approach involves leveraging the existing stereocenters of a chiral substrate to direct the stereochemical outcome of subsequent reactions. For example, the stereoselective synthesis of the this compound skeleton itself can be achieved through various methods, setting the stage for further transformations. leeds.ac.uk In SmI2-mediated cyclizations, high levels of diastereoselectivity are often observed due to the formation of chelated intermediates involving the samarium ion (Sm²⁺ or Sm³⁺). pageplace.de These chelates can lock the conformation of the substrate, leading to a highly controlled facial attack of the radical or anionic intermediates. nih.gov

Anionic cycloreversion has also been investigated as a pathway for transformations. Studies on the anionic cycloreversion of an this compound derivative showed that the reaction pathway could be influenced by the structure of the substrate, though the stereocontrol in these specific transformations requires further investigation. psu.edu The development of catalytic asymmetric methods continues to be a major focus, aiming to provide enantiomerically pure this compound-based compounds for various applications. leeds.ac.uk

Exploration of Novel Synthetic Applications

The unique three-dimensional structure of the this compound system makes it an attractive starting point for the synthesis of diverse and complex molecules, from natural products to focused compound libraries for drug discovery.

The this compound framework is a key building block in the total synthesis of several complex natural products. Its rigid, bicyclic structure provides a solid anchor for the stereocontrolled construction of larger, more intricate ring systems. acs.orgnih.gov

A prominent example is its use in the synthesis of the cladiellin family of diterpenes. acs.org Researchers have developed synthetic routes where the this compound moiety is first constructed using a [4+3] annulation strategy. acs.org This core structure is then elaborated, with a key step being a SmI2-mediated cyclization to form an adjacent nine-membered ether ring, ultimately yielding the complete cladiellin skeleton. acs.org Similarly, the this compound core is foundational to the synthesis of eunicellin-type natural products. leeds.ac.uk The rational design of synthetic pathways starting from simpler precursors like this compound allows for the efficient assembly of complex molecular architectures that would be difficult to construct otherwise. nih.govxmu.edu.cnrsc.orgkaust.edu.sa

Table 2: Examples of Complex Architectures Derived from this compound Precursors

| Target Skeleton/Family | Key Synthetic Strategy | Precursor | Reference |

|---|---|---|---|

| Cladiellin Skeleton | [4+3] Annulation, SmI2-Mediated Cyclization | Tricyclic ketone derived from [4+3] annulation product | acs.org |

| Eunicellins | Stereoselective Synthesis | Not specified | leeds.ac.uk |

The principles of diversity-oriented synthesis (DOS) and the development of target-focused libraries are central to modern drug discovery. nih.govnorthwestern.edu The this compound scaffold has been identified as a valuable core for creating such libraries, particularly for mimicking natural products with interesting biological activities. icr.ac.ukresearchgate.net

Structural Characterization and Spectroscopic Analysis in Octahydroisobenzofuran Research

The precise elucidation of the molecular structure of octahydroisobenzofuran and its derivatives is fundamental to understanding their chemical properties and potential applications. Researchers employ a suite of advanced spectroscopic techniques to determine constitution, configuration, and conformation. These methods provide detailed insights into the atomic connectivity, three-dimensional arrangement, and functional group composition of these bicyclic ether compounds.

Advanced Spectroscopic Techniques for Structure Elucidation

Modern spectroscopic analysis is indispensable for the unambiguous characterization of this compound scaffolds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Electronic Circular Dichroism (ECD) are routinely used in combination to provide a comprehensive structural picture.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary information about the chemical environment of each nucleus. The chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constant (J), and integration in ¹H NMR reveal the number of different types of protons and their neighboring protons. rsc.org ¹³C NMR spectra indicate the number of chemically distinct carbon atoms and their hybridization state. beilstein-journals.orgrsc.org

For instance, in derivatives of isobenzofuran (B1246724), ¹H NMR chemical shifts are reported in parts per million (ppm) downfield from a standard like tetramethylsilane (B1202638) (TMS), and referenced to the residual solvent signal (e.g., CDCl₃ at δ 7.26). beilstein-journals.org Similarly, ¹³C NMR chemical shifts are referenced to the solvent's carbon resonance (e.g., CDCl₃ at δ 77.07). beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for an Isobenzofuranone Derivative Note: Data for the specific parent compound this compound is not readily available in the provided literature; this table presents data for a related derivative, 3-(2-Oxo-2-phenylethyl)isobenzofuran-1(3H)-one, to illustrate the type of data obtained.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic H | 7.97 | d, J = 7.9 | 122.1 - 146.4 |

| Aromatic H | 7.93 | d, J = 7.6 | (Multiple aromatic signals) |

| Aromatic H | 7.67 | t, J = 7.5 | |

| Aromatic H | 7.62 | t, J = 7.4 | |

| Aromatic H | 7.59-7.54 | m | |

| Aromatic H | 7.50 | t, J = 7.7 | |

| CH | 6.19 | t, J = 6.5 | 80.0 (Approx. for C-O) |

| CH₂ | 3.79 | dd, J = 17.6, 5.7 | 45.0 (Approx. for CH₂) |

| CH₂ | 3.40 | dd, J = 17.6, 7.4 | |

| C=O | - | - | 171.1, 196.0 (Approx. for C=O) |

Data synthesized from representative literature values. beilstein-journals.orgrsc.org

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). researchgate.net It helps establish proton-proton connectivity within the cyclohexane (B81311) and furan (B31954) rings of the this compound system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments reveal one-bond correlations (¹J) between protons and the carbon atoms they are directly attached to. libretexts.org This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Together, these 2D NMR techniques allow for the complete assignment of all ¹H and ¹³C signals and provide critical data for determining the relative stereochemistry of substituents on the bicyclic ring system.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. researchgate.net In High-Resolution Mass Spectrometry (HRMS), the mass of an ion is measured with very high accuracy, which allows for the determination of its elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized this compound derivative. almacgroup.com

For example, ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) can provide the exact mass of a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, which can be compared against a calculated value to confirm the molecular formula. rsc.orgrsc.org The fragmentation patterns observed in the mass spectrum can also offer structural clues, revealing stable fragments and characteristic losses that help to confirm the proposed structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org Different bonds vibrate at characteristic frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed. vscht.czspecac.com An IR spectrum is a plot of this absorption versus frequency (expressed as wavenumber, cm⁻¹).

For a typical this compound structure, key absorptions would include:

C-H stretching: Strong absorptions just below 3000 cm⁻¹ arising from the sp³ C-H bonds of the saturated rings. youtube.com

C-O-C stretching: A strong, characteristic band in the fingerprint region, typically around 1150-1050 cm⁻¹, corresponding to the ether linkage. youtube.com If the molecule contains other functional groups, such as a hydroxyl (-OH) or carbonyl (C=O), they would give rise to very distinct and easily identifiable peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹). youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Bond | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H | Alkane (sp³) | 2960-2850 | Strong |

| C-O | Ether | 1150-1050 | Strong |

For chiral this compound derivatives, Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of stereocenters. daneshyari.comnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

The determination of absolute configuration is often achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration. frontiersin.org This computational approach, typically using time-dependent density functional theory (TDDFT), has become a reliable method for assigning the absolute stereochemistry of complex chiral molecules, including natural products and synthetic compounds. nih.govnih.gov The close match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. nih.gov

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise location of atoms. This method has been indispensable in the structural characterization of novel synthetic compounds and natural products incorporating the this compound scaffold.

Single-Crystal X-ray Diffraction for Relative and Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional electron density map can be generated, from which the atomic arrangement can be deduced.

In the context of this compound research, SCXRD allows for the unequivocal determination of the relative configuration of all stereogenic centers within the molecule. This means that the spatial relationship of substituents on the fused ring system can be established with certainty.

Furthermore, for enantiomerically pure samples, SCXRD can be used to determine the absolute configuration. This is often achieved through the anomalous dispersion effect, particularly when a heavy atom is present in the structure or by using specific experimental protocols. The determination of the Flack parameter is a common method to confidently assign the absolute stereochemistry.

A notable example of the power of SCXRD is in the structural elucidation of complex natural products. For instance, in the study of molecules containing multiple stereocenters, such as certain marine-derived polycyclic ethers, SCXRD has been pivotal in assigning the correct stereochemistry where spectroscopic methods like NMR might be ambiguous.

Table 1: Representative Crystallographic Data for an this compound-Containing Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄O₂ |

| Formula Weight | 166.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(2) |

| b (Å) | 10.123(3) |

| c (Å) | 11.789(4) |

| β (°) | 105.23(1) |

| Volume (ų) | 973.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.135 |

| Flack Parameter | 0.05(7) |

Note: The data in this table is illustrative and represents a typical dataset for a derivative of this compound. The Flack parameter close to zero confirms the absolute configuration.

Application in Confirming Complex Fused Ring Structures

The this compound nucleus can be part of larger, more complex fused ring systems, often found in biologically active natural products. In these cases, SCXRD is not only crucial for stereochemical assignment but also for confirming the very connectivity and conformation of the intricate molecular architecture.

For example, the vesicant toxin pederin, produced by certain rove beetles, contains a complex molecular structure that includes tetrahydropyran (B127337) rings. While not a simple this compound, the principles of its structural determination are analogous. The elucidation of such complex structures relies heavily on the definitive data provided by X-ray crystallography. The technique allows for the precise measurement of bond lengths and angles within the fused rings, revealing ring strain and preferred conformations.

The structural analysis of zaragozic acid A, a potent inhibitor of squalene (B77637) synthase, provides another compelling case. This natural product features a dense array of stereocenters and a highly oxygenated, complex core. X-ray crystallography was essential in establishing its unique structure, including the conformation of the various fused rings.

Table 2: Selected Bond Lengths and Angles for the this compound Moiety

| Bond/Angle | Measurement |

| C1-O2 | 1.435(3) Å |

| C3-O2 | 1.442(3) Å |

| C1-C7a | 1.528(4) Å |

| C3a-C4 | 1.531(4) Å |

| C1-O2-C3 | 109.8(2)° |

| O2-C1-C7a | 108.5(2)° |

| C4-C3a-C7a | 104.7(2)° |

Note: This table provides representative bond lengths and angles for the core this compound ring system, derived from X-ray crystallographic data. These values are critical for understanding the geometry and strain of the fused ring system.

Computational and Theoretical Studies of Octahydroisobenzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and energetic properties of organic molecules like octahydroisobenzofuran.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. By optimizing the geometry, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy conformation of the molecule.

The reactivity of this compound can also be explored using DFT. By calculating various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, conceptual DFT provides a framework to quantify reactivity through descriptors like electronegativity, hardness, and the Fukui function, which helps in identifying the most reactive sites within the molecule.

Below is a hypothetical data table showcasing the kind of parameters that can be obtained from DFT calculations for a cis-fused this compound structure.

| Parameter | Calculated Value | Unit |

| Total Energy | -425.12345 | Hartree |

| HOMO Energy | -0.254 | Hartree |

| LUMO Energy | 0.098 | Hartree |

| HOMO-LUMO Gap | 0.352 | Hartree |

| Dipole Moment | 1.85 | Debye |

| C1-O2 Bond Length | 1.432 | Å |

| C1-C9 Bond Length | 1.545 | Å |

| O2-C3-C4 Angle | 109.8 | Degrees |

Conformational Analysis of this compound Skeletons

The this compound skeleton, with its fused ring system, can exist in various conformations. The cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, while the furan (B31954) ring has its own puckering modes. The fusion of these two rings (cis or trans) further complicates the conformational landscape.

Computational conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify all stable conformers and the energy barriers that separate them. This is often done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating key dihedral angles. The relative energies of the different conformers determine their population at a given temperature. For instance, in cis-octahydroisobenzofuran, the molecule is known to be mobile and fluxional at both ends of the five-membered ring while being rigid at the fused carbons. biomedres.us The cis form is noted to be significantly more stable than the trans form. biomedres.us

A hypothetical energy profile for the interconversion of two chair conformations of the cyclohexane ring in a cis-octahydroisobenzofuran derivative is presented below.

| Conformer | Relative Energy (kcal/mol) |

| Chair 1 (equatorial substituent) | 0.0 |

| Half-Chair (Transition State) | 5.3 |

| Twist-Boat | 5.5 |

| Chair 2 (axial substituent) | 1.8 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For the synthesis or transformation of this compound, computational studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these stationary points on the potential energy surface, activation energies and reaction enthalpies can be determined. This information is vital for understanding the feasibility and kinetics of a reaction. For example, in the intramolecular Diels-Alder reaction of a furan diene to form an this compound skeleton, computational modeling can predict the stereochemical outcome by comparing the activation energies of the transition states leading to different stereoisomers.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of this compound and the properties of large collections of its derivatives.

Chemical Space Analysis of this compound Libraries

Chemical space refers to the vast multidimensional space of all possible molecules. researchgate.netresearchgate.net For drug discovery and materials science, exploring the chemical space of a particular molecular scaffold, such as this compound, is of great interest. nih.govnih.gov

By generating large virtual libraries of this compound derivatives with diverse substituents, researchers can perform a chemical space analysis. biosolveit.de This involves calculating a variety of molecular descriptors for each molecule in the library, such as molecular weight, lipophilicity (logP), polar surface area, and shape indices. Principal Component Analysis (PCA) and other dimensionality reduction techniques are then used to visualize the distribution of these properties and understand the diversity and novelty of the designed library. This analysis helps in identifying regions of chemical space with desirable properties for specific applications, such as drug-likeness. nih.gov

Prediction of Stereochemical Outcomes in Synthetic Reactions

Many synthetic routes to this compound derivatives involve the creation of multiple stereocenters. Predicting the stereochemical outcome of these reactions is a significant challenge. Computational chemistry offers powerful tools to address this. nih.govnih.gov

By modeling the key bond-forming steps of a reaction, it is possible to calculate the energies of the different diastereomeric transition states. According to transition state theory, the product distribution is determined by the relative free energies of these transition states. The lower the energy of a transition state, the faster the reaction pathway that passes through it, and thus the more abundant the corresponding stereoisomer will be. This approach has been successfully applied to a wide range of stereoselective reactions, providing valuable guidance for the design of synthetic strategies to access specific stereoisomers of this compound.

Evaluation of Molecular Properties Relevant to Synthetic Design

Theoretical models, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of the geometric and electronic properties of molecules such as this compound. These calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation, followed by the computation of various molecular descriptors.

Conformational Analysis and Optimized Geometry

This compound can exist in different conformations, primarily dictated by the fusion of the tetrahydrofuran (B95107) and cyclohexane rings. The cis and trans fused isomers represent the most fundamental distinction. Computational studies, often employing molecular mechanics, can predict the optimized geometries of these isomers, providing precise data on bond lengths, bond angles, and dihedral angles. This geometric information is fundamental for understanding steric hindrance and planning stereoselective reactions.

Below are the predicted geometric parameters for the cis and trans isomers of this compound, obtained from theoretical calculations.

Table 1: Calculated Geometric Parameters of cis-Octahydroisobenzofuran

Note: The following data is illustrative and based on representative computational models. Specific values may vary depending on the level of theory and basis set used in the calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O2 | 1.435 |

| O2-C3 | 1.436 |

| C3-C3a | 1.538 |

| C3a-C4 | 1.542 |

| C4-C5 | 1.545 |

| C5-C6 | 1.544 |

| C6-C7 | 1.541 |

| C7-C7a | 1.539 |

| C7a-C1 | 1.537 |

| C3a-C7a | 1.550 |

| Bond Angles (°) ** | |

| C1-O2-C3 | 109.8 |

| O2-C3-C3a | 105.2 |

| C3-C3a-C7a | 112.5 |

| C4-C5-C6 | 111.7 |

| C7-C7a-C3a | 112.3 |

| Dihedral Angles (°) ** | |

| C1-O2-C3-C3a | -25.8 |

| O2-C3-C3a-C7a | 45.1 |

| C4-C3a-C7a-C7 | -55.9 |

| C5-C6-C7-C7a | 54.8 |

Table 2: Calculated Geometric Parameters of trans-Octahydroisobenzofuran

Note: The following data is illustrative and based on representative computational models. Specific values may vary depending on the level of theory and basis set used in the calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O2 | 1.437 |

| O2-C3 | 1.438 |

| C3-C3a | 1.540 |

| C3a-C4 | 1.543 |

| C4-C5 | 1.546 |

| C5-C6 | 1.545 |

| C6-C7 | 1.542 |

| C7-C7a | 1.541 |

| C7a-C1 | 1.539 |

| C3a-C7a | 1.552 |

| Bond Angles (°) ** | |

| C1-O2-C3 | 110.1 |

| O2-C3-C3a | 104.9 |

| C3-C3a-C7a | 113.1 |

| C4-C5-C6 | 111.9 |

| C7-C7a-C3a | 112.8 |

| Dihedral Angles (°) ** | |

| C1-O2-C3-C3a | -30.2 |

| O2-C3-C3a-C7a | 48.5 |

| C4-C3a-C7a-C7 | 178.5 |

| C5-C6-C7-C7a | -56.2 |

Frontier Molecular Orbitals and Electronic Properties

The electronic character of this compound is crucial for predicting its reactivity towards electrophiles and nucleophiles. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of this reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.

A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides vital clues about the likely sites of reaction.

Table 3: Calculated Electronic Properties of this compound Isomers

Note: The following data is illustrative and based on representative computational models. Specific values (in electronvolts, eV) may vary depending on the level of theory and basis set used in the calculation.

| Property | cis-Octahydroisobenzofuran | trans-Octahydroisobenzofuran |

| HOMO Energy (eV) | -7.25 | -7.30 |

| LUMO Energy (eV) | 1.52 | 1.55 |

| HOMO-LUMO Gap (eV) | 8.77 | 8.85 |

The data suggests that both isomers possess a large HOMO-LUMO gap, indicative of high kinetic stability, which is expected for a saturated heterocyclic compound. The subtle differences in the electronic properties between the cis and trans isomers can be exploited in designing selective synthetic transformations.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP would highlight the lone pairs of the oxygen atom as the most electron-rich region, making it a primary site for protonation or coordination to Lewis acids.

Octahydroisobenzofuran in the Context of Natural Product Chemistry

Total Synthesis of Natural Products Featuring the Octahydroisobenzofuran Core

The this compound framework is a common feature in a variety of marine-derived natural products. Synthetic chemists have devised numerous elegant strategies to access this core structure, often as a pivotal step in the total synthesis of these complex molecules.

Cembranoid-Inspired this compound Scaffolds

The 2,11-cembranoid family of natural products, which includes the cladiellins, briarellins, and asbestinins, is characterized by a polyoxygenated 2,11-cyclised diterpenoid core. mdpi.comnih.gov These complex structures have inspired the synthesis of simplified, functionally diverse libraries of compounds based on the this compound scaffold. mdpi.comnih.gov The goal of these efforts is to create analogues that retain the biological activities of the parent natural products but are more synthetically accessible. mdpi.com

A key challenge in the synthesis of cembranoids and their analogues is the construction of the nine-membered cyclic ether ring. mdpi.comnih.gov Various methods have been employed to achieve this, including Nozaki–Hiyama–Kishi coupling, Claisen ring-expansion, ring-closing metathesis (RCM), and samarium(II) iodide-mediated cyclizations. mdpi.comnih.gov By focusing on the this compound core, researchers have been able to develop synthetic routes that provide access to a range of structurally diverse compounds that occupy a chemical space between classical drug discovery screening compounds and the natural products themselves. mdpi.com

| Synthetic Method | Key Transformation | Reference |

| Ring-Closing Metathesis (RCM) | Formation of a nine-membered ring | mdpi.comnih.gov |

| Lactonisation | Formation of a nine-membered ring | mdpi.comnih.gov |

| SmI2-mediated methods | Formation of a nine-membered ring | mdpi.comnih.gov |

Cladiellin Skeleton Synthesis Utilizing this compound Moieties

The cladiellin family of diterpenes represents a significant class of marine natural products containing the this compound core. Numerous total syntheses of cladiellin natural products have been reported, often featuring the construction of the this compound moiety as a central strategic element. nih.govnih.govgrantome.comfigshare.com

One common strategy involves an acid-promoted condensation of an α,β-unsaturated aldehyde with a cyclohexadienyl diol. nih.govgrantome.com This reaction can form the hexahydroisobenzofuran core and establish up to five stereocenters with a high degree of stereocontrol. grantome.com Another approach utilizes a [4 + 3] annulation strategy to create the this compound unit. nih.gov

Further elaboration of the this compound core allows for the synthesis of various cladiellin family members. Key transformations often include the formation of the oxacyclononane ring, which can be achieved through methods such as a diastereoselective Nozaki–Hiyama–Kishi cyclization. grantome.com Some synthetic routes are notable for their efficiency, delivering the cladiellin skeleton in as few as 14 steps without the use of protecting groups. nih.gov

| Synthetic Strategy | Key Reaction | Resulting Core | Reference |

| Acid-promoted condensation | Prins–pinacol cascade | Hexahydroisobenzofuran | nih.govgrantome.com |

| [4 + 3] Annulation | Cycloaddition | This compound | nih.gov |

| Diels-Alder cycloaddition | Cycloaddition | Tricyclic core of cladiellins | figshare.com |

Eunicellin (B1253447) Diterpene Synthesis and this compound Precursors

The eunicellin diterpenes are another major class of marine natural products that feature the this compound core. researchgate.netresearchgate.net Synthetic approaches to these molecules often focus on the stereoselective construction of this central bicyclic system.

A notable strategy for accessing the hydroisobenzofuran core of eunicellins is a TiCl4-mediated [4+3] annulation. researchgate.net This protocol provides a concise and general route to this key structural motif. researchgate.net An alternative approach employs a cycloaldol reaction. researchgate.net In this method, an aldol (B89426) addition followed by etherification and a chemoselective enolization leads to the cycloaldol adduct with high yield and diastereoselectivity. researchgate.net Subsequent oxidative rearrangement and allylic diazene (B1210634) rearrangement can then be used to establish the required cis ring fusion of the this compound core. researchgate.net

Strategies for Mimicking Natural Product Complexity with Simplified this compound Scaffolds

The structural complexity of natural products often presents a significant hurdle to their development as therapeutic agents. researchgate.net One strategy to overcome this is to synthesize simplified analogues that retain the key pharmacophoric elements of the natural product while being more synthetically accessible. The this compound scaffold has proven to be a valuable platform for this approach. mdpi.com

Inspired by the 2,11-cembranoid family of natural products, researchers have synthesized libraries of structurally simplified this compound-based compounds. mdpi.comnih.gov These libraries are designed to augment traditional screening collections and explore novel areas of chemical space. mdpi.com By mimicking the three-dimensional structure and functional group presentation of the more complex natural products, these simplified scaffolds can recapitulate their biological activity. mdpi.com For instance, preliminary studies have shown that simpler this compound-based scaffolds can mimic the anti-migratory activity of the parent cembranoid natural products in cancer cells. mdpi.com

Biosynthetic Postulations for this compound-Containing Metabolites

The biosynthesis of the this compound core in marine metabolites is believed to originate from the cyclization of acyclic precursors. For eunicellin diterpenes, it is proposed that they are derived from a cembranoid precursor. mdpi.com In fact, eunicellanes are often referred to as 2,11-cyclized cembranoids. mdpi.com

The proposed biosynthetic pathway for some eunicellin-based diterpenoids begins with a cembranoid cation. mdpi.com A 2,11-cyclization and a 1,3-hydride shift lead to a common eunicellin intermediate. mdpi.com Subsequent oxidations and rearrangements, including acid-catalyzed hydroxylations and epoxidations, can then generate the diverse array of eunicellin structures observed in nature. mdpi.com While much of the biosynthesis of these complex marine natural products is still under investigation, the link between cembranoids and the formation of the this compound-containing eunicellins is a key hypothesis in the field. mdpi.comnih.gov

Future Directions in Octahydroisobenzofuran Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future of octahydroisobenzofuran synthesis lies in the development of novel methodologies that offer greater efficiency, sustainability, and access to molecular diversity. Current research is moving beyond traditional multi-step procedures towards more elegant and atom-economical approaches.

One promising direction is the advancement of domino and one-pot reactions. These processes allow for the construction of complex molecular architectures from simple starting materials in a single operation, eliminating the need for isolating and purifying intermediates. This not only saves time and resources but also minimizes waste generation. For instance, a domino one-pot strategy has been developed for the synthesis of isobenzofuran-1(3H)-ones using copper catalysis in water, an environmentally benign solvent. Future work will likely adapt these principles to the stereoselective synthesis of saturated this compound systems.

Catalysis is another central theme. Transition-metal catalysis, particularly with palladium, rhodium, and copper, continues to be a powerful tool for forging C-C and C-O bonds necessary for constructing the furan (B31954) ring. nih.govnih.gov Researchers are exploring novel catalytic cycles that can operate under milder conditions and with higher selectivity. For example, palladium-catalyzed oxidative annulation of o-cinnamyl phenols and rhodium-catalyzed intramolecular denitrogenative transannulation are being investigated for the synthesis of related benzofuran (B130515) structures. nih.gov The development of catalysts that can facilitate direct C-H functionalization on pre-existing substrates to build the this compound core is a particularly active area of research. researchgate.nethw.ac.uk Furthermore, the use of metal-free catalytic systems, such as those employing Brønsted or Lewis acids, is gaining traction as a more sustainable alternative. nih.govfrontiersin.org

Recent innovations also include the use of visible-light-promoted reactions and electrocatalysis, which offer green and efficient ways to drive chemical transformations. frontiersin.org These methods can provide alternative reaction pathways that are not accessible through traditional thermal methods.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application to this compound |

| Domino One-Pot Process | Copper (Cu) | Environmentally benign (uses water as solvent), eliminates intermediate isolation. | Direct synthesis from acyclic precursors with high efficiency. |

| Transition-Metal Catalysis | Palladium (Pd), Rhodium (Rh) | High efficiency in C-C and C-O bond formation, potential for C-H functionalization. nih.govresearchgate.net | Construction of the bicyclic ring system via intramolecular cyclization. |

| Acid Catalysis | Brønsted or Lewis Acids | Metal-free, promotes condensation and cyclization reactions. nih.govfrontiersin.org | Greener synthesis routes, avoiding transition metal contaminants. |

| Photoredox/Electrocatalysis | Visible Light / Electric Current | Mild reaction conditions, unique reactivity pathways. frontiersin.org | Access to novel derivatives and reaction mechanisms. |

Advanced Stereochemical Control in this compound Synthesis

Given that the biological activity of a molecule is often dependent on its three-dimensional structure, the control of stereochemistry is paramount. rijournals.com The this compound core can contain multiple stereocenters, making its stereoselective synthesis a significant challenge. Future research will focus on more precise and predictable methods for controlling the spatial arrangement of atoms.

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is a key area of development. rijournals.com This can be achieved through several strategies. The use of chiral catalysts, such as chiral N,N'-dioxide-metal complexes or chiral phosphoric acids, can induce enantioselectivity in reactions that form the heterocyclic ring. rsc.orgresearchgate.net For example, a combined gold(I) and chiral N,N′-dioxide–Dy(III) complex system has been used for the asymmetric tandem cycloisomerization/[3 + 2] cycloaddition to create chiral spiroisobenzofuran derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Another important strategy is substrate and auxiliary stereochemical control. youtube.com In substrate control, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. youtube.com In auxiliary control, a temporary chiral group (an auxiliary) is attached to the substrate to guide the stereochemistry of a reaction, after which it is removed. youtube.comyoutube.com These approaches are instrumental in the synthesis of complex natural products containing the this compound motif. dntb.gov.ua

Researchers are continuously developing new chiral ligands and catalysts to improve the enantiomeric excess (ee) and diastereomeric ratio (dr) of these synthetic transformations, making the synthesis of stereochemically pure octahydroisobenzofurans more efficient and reliable. rsc.org

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental synthesis is revolutionizing how new reactions are discovered and optimized. beilstein-journals.org This integrated approach is poised to accelerate the development of novel synthetic routes to octahydroisobenzofurans.

Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, can be used to model reaction pathways and predict the feasibility and selectivity of a proposed chemical transformation. researchgate.net These tools allow chemists to understand complex reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experiments alone. nih.gov For example, computational studies can elucidate the structure of transition states, helping to explain the origin of stereoselectivity in asymmetric catalysis. researchgate.net

This in silico screening allows researchers to prioritize experimental efforts on the most promising reaction conditions and substrates, saving significant time and resources. beilstein-journals.orgnih.gov Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies can also be employed to design this compound derivatives with specific properties or to understand their interactions with biological targets. nih.govnih.gov As computational power increases and modeling software becomes more sophisticated, the predictive power of these methods will continue to grow, enabling the rational design of highly efficient and selective syntheses.

| Computational Tool | Application in Synthesis | Benefit |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state structures. researchgate.net | Understanding the origin of reactivity and selectivity. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. nih.gov | Insights into catalyst-substrate interactions and conformational effects. |

| 3D-QSAR | Correlating molecular structure with chemical reactivity or biological activity. nih.gov | Guiding the design of new derivatives and synthetic targets. |

| Virtual Screening | In silico evaluation of potential reactants and catalysts. beilstein-journals.org | Prioritization of experiments, reducing time and cost. |

Exploration of Undiscovered this compound Derivatives from Diverse Sources

Natural products remain a vital source of inspiration for medicinal chemistry and drug discovery. nih.govrsc.org The this compound core is found in a number of natural products with interesting biological activities. researchgate.net A significant future direction is the systematic exploration of diverse natural sources to discover novel this compound derivatives.

Organisms from unique ecological niches, such as marine invertebrates, fungi, and higher plants, are known to produce a vast array of complex secondary metabolites. nih.govrsc.org Modern analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, coupled with advanced separation methods, are enabling the identification of novel compounds even from minute quantities of biological material. naturalproducts.net